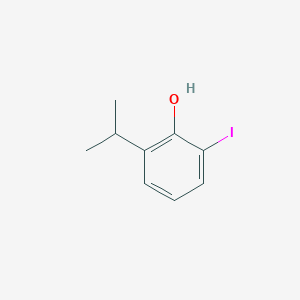

2-Iodo-6-isopropylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11IO |

|---|---|

Molecular Weight |

262.09 g/mol |

IUPAC Name |

2-iodo-6-propan-2-ylphenol |

InChI |

InChI=1S/C9H11IO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 |

InChI Key |

UJRCQRNEDYXSSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)I)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Pathways of 2 Iodo 6 Isopropylphenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 2-iodo-6-isopropylphenol, participating in various functionalization and oxidation reactions. Its acidity and nucleophilicity are modulated by the electronic effects of the adjacent iodo and isopropyl substituents.

O-functionalization of phenols involves the reaction of the hydroxyl group to form ethers (etherification) or esters (esterification). These transformations typically proceed via nucleophilic attack by the phenoxide ion, which is significantly more nucleophilic than the neutral phenol (B47542).

Etherification: The Williamson ether synthesis is a classic method for phenol etherification. The mechanism involves two principal steps:

Deprotonation: The phenolic proton of this compound is abstracted by a base (e.g., sodium hydroxide, NaOH) to form the corresponding 2-iodo-6-isopropylphenoxide ion. This step is crucial as it generates the potent nucleophile required for the subsequent step.

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction. The halide is displaced, resulting in the formation of an aryl ether.

The steric hindrance imposed by the ortho-isopropyl and ortho-iodo groups can influence the rate of this SN2 reaction. While the oxygen atom is the primary site of attack (O-alkylation), C-alkylation at the activated aromatic ring can sometimes occur as a competing pathway, though it is generally less favored.

Esterification: Esterification of phenols is commonly achieved by acylation with acyl chlorides or acid anhydrides. The mechanism can be catalyzed by either base or acid.

Base-Catalyzed Acylation (Schotten-Baumann reaction): In the presence of a base like aqueous sodium hydroxide, the phenol is converted to the more nucleophilic phenoxide. This phenoxide attacks the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses to expel the chloride ion, yielding the phenyl ester. Phase-transfer catalysts are often employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble acyl chloride.

Acid-Catalyzed Acylation: While less common for phenols compared to alcohols, acid catalysis can promote O-acylation by protonating the acylating agent, which increases its electrophilicity.

Phenols are considered bidentate nucleophiles, meaning reaction can occur at the oxygen (O-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction). O-acylation is typically kinetically favored, while C-acylation products are often more thermodynamically stable. The choice of reagents and conditions determines the outcome.

Table 1: Mechanistic Steps in O-Functionalization of this compound

| Reaction Type | Step | Description | Key Species |

| Etherification | 1. Deprotonation | Abstraction of the phenolic proton by a base. | This compound, Base (e.g., NaOH) |

| 2. SN2 Attack | Nucleophilic attack of the resulting phenoxide on an alkyl halide. | 2-Iodo-6-isopropylphenoxide, Alkyl Halide | |

| Esterification | 1. Deprotonation | Formation of the highly nucleophilic phenoxide ion in the presence of a base. | This compound, Base (e.g., NaOH) |

| 2. Nucleophilic Acyl Substitution | Attack of the phenoxide on an acyl chloride or anhydride. | 2-Iodo-6-isopropylphenoxide, Acylating Agent |

Phenols are susceptible to oxidation, often yielding quinones or coupled products. The presence of substituents on the aromatic ring significantly influences the course of these reactions.

Oxidative coupling of phenols proceeds through the initial formation of a phenoxy radical via a one-electron oxidation process. This can be achieved using various chemical oxidants (e.g., iron(III) chloride) or enzymes. chemicalbook.comnih.gov The resulting phenoxy radical is resonance-stabilized, with spin density delocalized onto the ortho and para positions of the aromatic ring.

The subsequent coupling can occur through several mechanistic manifolds:

Radical-Radical Coupling: The direct combination of two phenoxy radicals. This is considered less likely as it requires a high concentration of transient radical species. nih.gov

Radical-Phenol Coupling: A more probable pathway where a phenoxy radical adds to a neutral phenol molecule. nih.gov This is followed by a subsequent oxidation and tautomerization to restore aromaticity in the product.

For this compound, the ortho positions are substituted, leaving the para position as a primary site for C-C bond formation, potentially leading to biphenol derivatives. C-O coupling is also a possibility, though often less favored kinetically. nih.gov

The iodine atom in this compound can play a direct role in its oxidation, particularly when hypervalent iodine reagents are used as oxidants. nih.gov The general mechanism of phenol oxidation by iodine(III) reagents begins with a ligand exchange to form an aryloxyiodonium(III) intermediate. nih.gov This intermediate is highly reactive and can lead to the formation of ortho- or para-quinones through nucleophilic attack, driven by the reduction of iodine(III) to iodine(I). nih.gov

In some enzymatic systems, the oxidation of ortho-substituted phenols like 2-iodophenol (B132878) can lead to the formation of o-benzoquinone. This process involves an oxygenative dehalogenation, where the iodine is eliminated, and a second hydroxyl group is introduced, which is then oxidized to the quinone.

Furthermore, in radical-mediated reactions, the presence of iodide ions in the system can enhance the transformation of phenols by generating highly reactive species like hypoiodous acid (HOI), which can participate in the oxidation and substitution on the aromatic ring. acs.org

Oxidative Transformations of the Phenolic Moiety

Influence of Isopropyl Group Steric and Electronic Effects on Aromatic Ring Reactivity

The isopropyl group at the ortho position exerts significant steric and electronic effects that modulate the reactivity of the this compound molecule. This is often referred to as the "ortho effect."

Steric Effects: The bulky isopropyl group provides considerable steric hindrance around the adjacent hydroxyl group and the C6 position of the aromatic ring. This can hinder the approach of reagents, potentially slowing down reactions at these sites. For example, in O-functionalization reactions, the steric bulk may influence the rate of attack on the hydroxyl group. In electrophilic aromatic substitution, it can direct incoming electrophiles away from the sterically crowded ortho position.

Electronic Effects: Alkyl groups, including isopropyl, are electron-donating through an inductive effect (+I effect). This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). The hydroxyl group is a powerful activating group that directs electrophiles to the ortho and para positions through a strong resonance effect (+R effect). sigmaaldrich.comnih.gov The combined electron-donating properties of the hydroxyl and isopropyl groups strongly activate the ring. However, the primary directing influence for electrophilic attack will be the hydroxyl group, favoring the para position, as both ortho positions are already substituted.

Table 2: Summary of Isopropyl Group Effects on Reactivity

| Effect Type | Description | Consequence for this compound |

| Steric | The bulky nature of the group physically blocks access to nearby sites. | Hinders reactions at the hydroxyl group and the C6 position. May influence reaction rates and regioselectivity. |

| Electronic | Donates electron density to the aromatic ring via induction (+I effect). | Activates the aromatic ring towards electrophilic attack, reinforcing the activation provided by the -OH group. |

Deiodination Mechanisms and Kinetic Studies of Ortho-Iodophenols in Chemical Systems

Deiodination, the removal of the iodine atom from the aromatic ring, is a key reaction pathway for ortho-iodophenols. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodophenols more susceptible to dehalogenation. wikipedia.org

Reductive Dehalogenation: This is a common deiodination mechanism that can proceed via radical chain reactions. acs.org In aqueous solutions, reducing carbon-centered radicals (such as those generated from alcohols) can attack the iodophenol. acs.org This process can be initiated by methods like gamma-radiolysis. Studies on 4-iodophenol have shown that the reaction can proceed via a proton-coupled electron transfer (PCET) mechanism. acs.org The reaction generates a hydroxyphenyl radical and an iodide ion. The hydroxyphenyl radical can then propagate the chain by abstracting a hydrogen atom from a donor molecule (e.g., an alcohol or formate), regenerating the carbon-centered radical. acs.org The rate constants for H-atom abstraction by the resulting hydroxyphenyl radical have been estimated for various donors. acs.org

Enzymatic Deiodination: In biological systems, enzymes known as iodothyronine deiodinases catalyze the deiodination of thyroid hormones, which are substituted iodophenols. nih.gov These enzymes contain a selenocysteine residue in their active site that is crucial for catalysis. Small molecule mimics using selenium and tellurium compounds have been developed to study these reactions and have shown the ability to deiodinate 2,6-diiodophenol derivatives. nih.gov Kinetic studies of enzymatic systems have shown that 2-iodophenol can act as a substrate, although it is often dehalogenated inefficiently compared to more complex, natural substrates like iodotyrosine. nih.gov

Thermal and Photochemical Deiodination: The C-I bond can also be cleaved under thermal or photochemical conditions. Thermal decomposition can lead to the formation of a 2-hydroxyphenyl radical. pku.edu.cn Photochemical deiodination has also been studied, particularly in the context of thyroid hormone derivatives. nih.gov

Table 3: Comparison of Deiodination Mechanisms for Ortho-Iodophenols

| Mechanism | Initiator/Mediator | Key Intermediates | Notes |

| Reductive Dehalogenation | Reducing radicals (e.g., from alcohols) | Hydroxyphenyl radical, Iodide ion | Can proceed as a chain reaction. acs.org |

| Enzymatic Deiodination | Deiodinase enzymes (selenoproteins) | Enzyme-substrate complex | Mimicked by selenium and tellurium reagents. nih.gov |

| Thermal Decomposition | Heat | 2-Hydroxyphenyl radical | Involves homolytic cleavage of the C-I bond. pku.edu.cn |

| Photochemical Deiodination | Light | Excited state species, radicals | Relevant for thyroid hormone metabolism studies. nih.gov |

Exploration of Hypervalent Iodine Chemistry Derived from this compound Precursors

Following a comprehensive review of available scientific literature, no specific research detailing the synthesis of novel hypervalent iodine(III) and iodine(V) reagents directly from this compound precursors, nor mechanistic studies of transformations mediated by such specific compounds, could be identified.

The field of hypervalent iodine chemistry is extensive, with numerous studies on the synthesis and reactivity of reagents derived from various aryl iodides. organic-chemistry.orgnih.govdiva-portal.orgarkat-usa.org Common precursors mentioned in the literature for the synthesis of hypervalent iodine(III) reagents include iodoarenes, which are oxidized using reagents like m-chloroperoxybenzoic acid in acetic acid. organic-chemistry.org General methods for forming iodine(V) reagents often involve the oxidation of corresponding iodine(III) compounds. organic-chemistry.org

Mechanistic pathways for hypervalent iodine-mediated transformations are generally understood to involve key steps such as ligand exchange and reductive elimination. princeton.eduscripps.edu For instance, in the oxidation of phenols, proposed mechanisms can involve the initial formation of an aryl-λ³-iodane intermediate through ligand exchange, followed by nucleophilic attack or unimolecular fragmentation. nih.gov The reactivity and specific mechanistic route are influenced by the structure of the hypervalent iodine reagent and the reaction conditions. princeton.educhem-station.com

However, the specific application of these general principles to derivatives of this compound, and the characterization and reactivity of the resulting hypervalent iodine compounds, are not documented in the reviewed sources. Therefore, detailed research findings, data tables, and specific mechanistic discussions concerning hypervalent iodine reagents derived from this compound cannot be provided.

Synthesis of Novel Hypervalent Iodine(III) and Iodine(V) Reagents

No published studies detailing the synthesis of hypervalent iodine(III) or iodine(V) reagents specifically from a this compound precursor were found.

Mechanistic Aspects of Hypervalent Iodine-Mediated Transformations

There is no available research on the mechanistic aspects of transformations mediated by hypervalent iodine reagents derived from this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Iodo 6 Isopropylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 2-Iodo-6-isopropylphenol in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

Elucidation of Regiochemical and Stereochemical Features

The substitution pattern on the benzene (B151609) ring is readily confirmed by ¹H NMR spectroscopy. The aromatic region of the spectrum displays distinct signals for the three protons on the phenyl ring. Their chemical shifts and coupling patterns are indicative of their relative positions. For instance, the proton situated between the hydroxyl and isopropyl groups will exhibit a different chemical shift compared to the other two aromatic protons due to the varied electronic effects of the neighboring substituents.

¹³C NMR spectroscopy further corroborates the regiochemistry by providing the chemical shifts for each of the nine carbon atoms in the molecule. The carbon atom bearing the iodine atom (C-I) is significantly shifted downfield due to the heavy atom effect of iodine. Similarly, the carbons attached to the hydroxyl and isopropyl groups, as well as the remaining aromatic carbons, exhibit characteristic chemical shifts that align with the proposed 2-iodo-6-isopropyl substitution pattern.

While this compound itself is achiral, NMR techniques are crucial for distinguishing it from other constitutional isomers. The specific chemical shifts and coupling constants observed are unique to this particular arrangement of substituents.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the parent compound, 2-isopropylphenol (B134262), which serves as a reference for understanding the influence of the iodo-substituent.

| ¹H NMR Data (2-isopropylphenol) | ¹³C NMR Data (2-isopropylphenol) | ||

| Assignment | Shift (ppm) | Assignment | Shift (ppm) |

| Aromatic H | 6.71 - 7.21 | Isopropyl CH₃ | 22.59 |

| -OH | 4.70 | Isopropyl CH | 26.90 |

| Isopropyl CH | 3.20 | Aromatic CH | 115.42 |

| Isopropyl CH₃ | 1.25 | Aromatic CH | 121.13 |

| Aromatic CH | 126.46 | ||

| Aromatic C-iPr | 134.69 | ||

| Aromatic C-OH | 152.56 |

Note: Data is for the parent compound 2-isopropylphenol in CDCl₃. The presence of iodine in this compound will induce further shifts.

Conformational Analysis through Nuclear Overhauser Effect (NOE) and Coupling Constant Studies

The spatial arrangement of the isopropyl and hydroxyl groups relative to the benzene ring can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. Irradiation of the isopropyl methine proton should result in an NOE enhancement of the adjacent aromatic proton, confirming their proximity in space. This is crucial for understanding the preferred rotational conformation of the isopropyl group.

Furthermore, analysis of long-range coupling constants between the isopropyl protons and the aromatic protons can provide additional conformational information. The magnitude of these couplings is dependent on the dihedral angles between the coupled nuclei, offering insights into the time-averaged conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and the nature of the chemical bonds within this compound. ksu.edu.sauni-siegen.de These two methods are complementary, as the selection rules for a vibrational mode to be IR or Raman active differ. edinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if there is a change in the molecule's polarizability. edinst.com

Key vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are observed just below 3000 cm⁻¹.

C=C Aromatic Stretches: These vibrations typically occur in the 1450-1600 cm⁻¹ region of the spectrum and are indicative of the benzene ring.

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) is expected in the 1200-1300 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzene ring and the C-C bonds of the isopropyl group. ksu.edu.sa

| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Technique |

| O-H Stretch | 3200-3600 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | <3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| C-O Stretch | 1200-1300 | IR |

| C-I Stretch | 500-600 | IR, Raman |

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for analyzing its fragmentation pathways under ionization. The exact mass measurement of the molecular ion peak confirms the molecular formula, C₉H₁₁IO.

Electron ionization (EI) mass spectrometry typically leads to extensive fragmentation. The fragmentation pattern of this compound is expected to show characteristic losses of small molecules and radicals. Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 15 Da.

Loss of the isopropyl group (-C₃H₇): This would lead to a significant peak corresponding to the loss of 43 Da.

Loss of an iodine atom (-I): The C-I bond is relatively weak, and its cleavage would produce a fragment at m/z corresponding to the loss of 127 Da. docbrown.info

Loss of hydrogen iodide (-HI): Elimination of HI could also be a possible fragmentation pathway. docbrown.info

The isotopic profile is also informative. Iodine is monoisotopic (¹²⁷I), which simplifies the isotopic pattern of the molecular ion and its iodine-containing fragments. docbrown.info

A representative mass spectrum of the related compound 2-isopropylphenol shows a molecular ion peak at m/z 136, with a prominent fragment at m/z 121, corresponding to the loss of a methyl group. massbank.eu For this compound, the molecular ion peak would be at a significantly higher m/z due to the mass of iodine.

| Ion | Proposed Structure | m/z (for 2-isopropylphenol) |

| [M]⁺ | C₉H₁₂O⁺ | 136 |

| [M-CH₃]⁺ | C₈H₉O⁺ | 121 |

| [M-C₃H₇]⁺ | C₆H₅O⁺ | 93 |

Note: This table is for the related compound 2-isopropylphenol. The m/z values for this compound will be shifted accordingly.

Microwave Spectroscopy for Gas-Phase Conformational Equilibrium and Rotational Constants

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. tanta.edu.eg For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment, which this compound does. tanta.edu.eg

This technique can provide highly precise values for the rotational constants (A, B, and C) of the molecule. tanta.edu.eg These constants are inversely proportional to the moments of inertia about the principal axes of the molecule. By analyzing the rotational spectra of different isotopologues of this compound (e.g., by substituting ¹³C or deuterium), it is possible to determine the precise bond lengths and bond angles in the gas phase.

Furthermore, if multiple stable conformers of this compound exist in the gas phase, each will have its own distinct rotational spectrum. The relative intensities of the spectral lines for each conformer can be used to determine their relative energies and the equilibrium populations. This provides a detailed picture of the conformational landscape of the isolated molecule, free from solvent effects.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms (except hydrogen, which is often difficult to locate) can be determined.

This technique would yield highly accurate bond lengths, bond angles, and torsion angles for the molecule in its crystalline form. It would definitively establish the conformation of the isopropyl group relative to the phenyl ring and the orientation of the hydroxyl group. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the iodine atom, would be revealed. This provides invaluable insight into the forces that govern the solid-state structure of the compound.

Computational Chemistry and Theoretical Investigations of 2 Iodo 6 Isopropylphenol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the geometry and electronic structure of phenolic compounds due to its balance of computational cost and accuracy. For a molecule like 2-iodo-6-isopropylphenol, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its optimized ground-state geometry. These calculations would provide key information on bond lengths, bond angles, and dihedral angles.

In the context of reactivity, DFT is instrumental in locating and characterizing transition states for various reactions. For instance, in studies of phenol (B47542) oxidation by hypervalent iodine reagents, DFT calculations have been used to elucidate the reaction mechanism, including ligand exchange and redox processes. rsc.org Similar approaches could be applied to this compound to predict its behavior in related chemical transformations. The electronic effects of both the iodo and isopropyl substituents would be expected to significantly influence the energies of intermediates and transition states. Specifically, the electron-withdrawing nature of the iodine atom and the steric bulk of the isopropyl group would be key factors.

DFT studies on simpler, related molecules provide a basis for these predictions. For example, a theoretical study on 5-methyl-2-isopropylphenol (thymol) utilized DFT with the B3LYP/6-311G(d,p) basis set to optimize its molecular structure and calculate its vibrational frequencies. ijsrst.com Similarly, investigations into chlorophenols have used DFT to correlate the degree of halogenation with properties like O-H bond distance and acidity. researchgate.net These studies underscore the utility of DFT in understanding how substituents modulate the properties of the phenol ring.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for more precise energy calculations and property predictions. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data.

For this compound, high-accuracy ab initio calculations would be valuable for determining properties such as its precise ionization potential and electron affinity. These methods are particularly important when studying reaction mechanisms where electron correlation effects are significant. For example, in the reaction of phenols with free radicals, the accurate calculation of bond dissociation enthalpies (BDEs) is crucial, and high-level ab initio methods can provide reliable values. ustc.edu.cn

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting ability.

The LUMO is likely to have significant contributions from the antibonding orbitals of the aromatic ring and the C-I bond. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of negative potential around the oxygen atom, indicating its role as a hydrogen bond acceptor, and regions of positive potential around the hydroxyl proton, indicating its hydrogen bond donor capability. A theoretical study of 5-methyl-2-isopropylphenol (thymol) included an analysis of its frontier molecular orbitals, illustrating how such calculations can provide insight into the reactive sites of a molecule. ijsrst.com

Table 1: Predicted General Trends in Electronic Properties of Substituted Phenols

| Property | Effect of Isopropyl Group | Effect of Iodo Group | Predicted Net Effect on this compound |

| HOMO Energy | Increase | Decrease | Moderate; dependent on the balance of inductive and steric effects |

| LUMO Energy | Slight Increase | Decrease | Decrease |

| HOMO-LUMO Gap | Decrease | Variable | Likely reduced compared to phenol |

| Nucleophilicity | Increase | Decrease | Moderate |

| Electrophilicity | Decrease | Increase | Moderate |

This table represents generalized predictions based on the known electronic effects of the substituent groups.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a bulky isopropyl group adjacent to the hydroxyl and iodo substituents suggests that this compound can adopt multiple conformations due to rotation around the C-C and C-O single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) map can be generated by systematically varying key dihedral angles (e.g., the C-C-C-C angle of the isopropyl group and the C-C-O-H angle of the hydroxyl group) and calculating the corresponding energy at each point. researchgate.net This mapping reveals the global and local energy minima, which correspond to stable and metastable conformers, respectively. The transition states between these conformers appear as saddle points on the PES.

For this compound, a key conformational feature would be the orientation of the hydroxyl group relative to the iodo and isopropyl groups. An intramolecular hydrogen bond between the hydroxyl proton and the iodine atom is a possibility that would significantly stabilize a particular conformation. The orientation of the isopropyl group would also be critical to minimize steric hindrance with the adjacent substituents. A study on the conformational analysis of (E)-2-isopropyl-4-(p-tolyldiazenyl)phenol used computational methods to explore its conformational flexibility, demonstrating the utility of such approaches for sterically hindered phenols. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation and spectral assignment.

Table 2: Experimental ¹H NMR Chemical Shifts (ppm) for Related Phenolic Compounds

| Compound | Aromatic Protons | Isopropyl CH | Isopropyl CH₃ | Hydroxyl OH |

| 2-Iodophenol (B132878) | 6.67-7.65 | - | - | 5.34 |

| 2-Isopropylphenol (B134262) | 6.74-7.21 | 3.21 | 1.26 | 4.76 |

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be computed. The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the theoretical model. For this compound, characteristic vibrational modes would include the O-H stretch, C-O stretch, aromatic C-H stretches, and vibrations associated with the isopropyl and iodo substituents. A DFT study of 5-methyl-2-isopropylphenol calculated its IR and Raman spectra, providing a template for how such an analysis would be conducted for the title compound. ijsrst.com

Reaction Kinetics and Thermodynamics Studies through Computational Modeling

Computational modeling is a valuable tool for investigating the kinetics and thermodynamics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and rate constants.

For example, the antioxidant activity of hindered phenols often involves the donation of the phenolic hydrogen atom to a free radical. The thermodynamics of this process can be assessed by calculating the O-H bond dissociation enthalpy (BDE). A lower BDE generally correlates with higher antioxidant activity. Computational studies on various phenols have established a relationship between their structure and BDE. ustc.edu.cn For this compound, the BDE would be influenced by the stabilization of the resulting phenoxyl radical by the adjacent iodo and isopropyl groups.

Kinetic studies can be modeled by identifying the reaction pathway and calculating the free energy of activation for the rate-determining step. For instance, the kinetics of phenol iodination have been studied experimentally, and computational modeling could provide a deeper, atomistic understanding of the mechanism. nih.gov Such models would consider the role of the solvent and any catalysts involved.

Quantitative Structure-Reactivity Relationships (QSRR) for Substituted Iodophenols

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov For substituted phenols, including iodinated derivatives, QSRR models are instrumental in understanding how different substituents influence their chemical behavior, such as reaction rates or biological activity. nih.gov These models typically employ a range of molecular descriptors to quantify structural and physicochemical properties.

Key Molecular Descriptors in QSRR Models for Phenols:

The reactivity of substituted phenols is often dictated by a combination of electronic, steric, and hydrophobic effects. QSRR studies on phenols frequently utilize descriptors such as:

Hydrophobicity (log P or log Kow): This descriptor quantifies the lipophilicity of a molecule and is crucial for predicting its behavior in biological systems and its partitioning between different solvent phases. For instance, the toxicity of phenols has been shown to have a strong dependence on their hydrophobicity. nih.gov

Electronic Parameters (Hammett constants, pKa): These descriptors account for the electron-donating or electron-withdrawing nature of substituents, which significantly impacts the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. nih.gov The pKa value, in particular, is a direct measure of the compound's acidity and influences its ionization state at a given pH. nih.gov

Topological and Geometric Descriptors: These parameters describe the size, shape, and connectivity of the molecule. For a compound like this compound, descriptors related to molecular volume, surface area, and the spatial arrangement of the iodo and isopropyl groups would be important. researchgate.net

Illustrative QSRR Model for Phenolic Reactivity:

Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where 'Reactivity' could be a measure like a reaction rate constant or a biological activity endpoint, and the descriptors are the calculated physicochemical properties. For a substituted iodophenol, this equation would likely include terms for hydrophobicity, electronic effects of the iodine and other substituents, and steric parameters.

To illustrate the application of QSRR, the following interactive table presents hypothetical data for a series of substituted phenols, demonstrating how different descriptors might correlate with a hypothetical reactivity measure.

| Compound | log P | pKa | Steric Hindrance (Arbitrary Units) | Predicted Reactivity (Arbitrary Units) |

| Phenol | 1.46 | 9.95 | 1.0 | 5.2 |

| 2-Iodophenol | 2.45 | 8.46 | 2.5 | 6.8 |

| 4-Iodophenol | 2.55 | 9.20 | 1.0 | 7.1 |

| 2-Isopropylphenol | 2.80 | 10.6 | 3.0 | 6.5 |

| This compound | 3.89 | ~9.0 (Estimated) | 4.5 | (Predicted Value) |

Note: The values for this compound are estimated for illustrative purposes based on the trends observed for other substituted phenols.

The steric bulk of substituents on a cyclohexane (B81311) ring, a related system, generally follows the order: tert-butyl > isopropyl > ethyl > methyl. lumenlearning.com This highlights the significant steric influence the isopropyl group would exert in this compound.

Investigation of Intermolecular Interactions and Solvation Effects on Reactivity

The reactivity of this compound is not only determined by its intrinsic molecular structure but is also significantly influenced by its interactions with surrounding molecules, including solvent molecules and other reactants. Computational methods are invaluable for elucidating these complex interactions.

Intermolecular Interactions:

The functional groups present in this compound—the hydroxyl group, the iodine atom, the isopropyl group, and the aromatic ring—give rise to a variety of intermolecular interactions:

Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong interactions with other polar molecules, including water and other protic solvents.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. rsc.org This type of interaction can play a crucial role in molecular recognition and catalysis.

van der Waals Forces: The bulky and nonpolar isopropyl group and the aromatic ring contribute to dispersion forces, which are important for interactions in nonpolar environments.

π-Stacking: The aromatic ring can engage in π-π stacking interactions with other aromatic systems.

Computational studies on related molecules, such as bromo- and iodo-pentafluorobenzene, have utilized methods like Density Functional Theory (DFT) to characterize σ-hole and π-hole interactions, providing a framework for understanding the directional and electrostatic nature of these forces. rsc.org

Solvation Effects:

The solvent in which a reaction is carried out can have a profound effect on reaction rates and mechanisms. nih.govlibretexts.org For this compound, the choice of solvent can influence:

Stabilization of Reactants and Transition States: Polar protic solvents can stabilize the ground state and any charged transition states through hydrogen bonding. Aprotic polar solvents can also influence reactivity by solvating cations, leaving anions more reactive. libretexts.org

Conformational Preferences: The solvent can affect the preferred conformation of the molecule, particularly the orientation of the isopropyl and hydroxyl groups.

Reaction Mechanisms: A change in solvent can sometimes lead to a change in the reaction mechanism. For example, a reaction might proceed through a bimolecular pathway in one solvent and a unimolecular pathway in another. nih.gov

Theoretical studies on the antioxidant mechanisms of other phenols have shown that the reaction enthalpies of processes like hydrogen atom transfer (HAT) and single electron transfer (SET) are significantly affected by the solvent environment. researchgate.net For instance, HAT is often favored in non-polar solvents, while electron transfer mechanisms can be more prominent in polar solvents.

The following table summarizes the expected influence of different solvent types on the reactivity of this compound based on general principles of solvent effects.

| Solvent Type | Primary Interactions with this compound | Expected Effect on Reactivity |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with the hydroxyl group. | Can stabilize both the ground state and polar transition states. May facilitate proton transfer steps. |

| Polar Aprotic (e.g., Acetone, DMSO) | Dipole-dipole interactions. | Can enhance the nucleophilicity of anionic reactants by solvating the counter-ion. |

| Nonpolar (e.g., Hexane, Toluene) | van der Waals forces. | Favors reactions that proceed through nonpolar transition states. May promote intramolecular hydrogen bonding. |

Synthetic Applications and Derivatization Strategies of 2 Iodo 6 Isopropylphenol

As a Versatile Building Block in Complex Molecule Synthesis

The unique combination of functional groups in 2-Iodo-6-isopropylphenol allows for a wide range of chemical transformations, positioning it as a key starting material for the synthesis of diverse and complex molecular architectures.

Precursor for Highly Functionalized Phenolic Ethers and Esters

The phenolic hydroxyl group of this compound serves as a prime site for derivatization to form ethers and esters. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities to modulate the biological or physical properties of the molecule.

Phenolic Ethers: The synthesis of phenolic ethers from this compound can be readily achieved through the Williamson ether synthesis. wikipedia.orgyoutube.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgyoutube.com While this is a general and widely used method for ether formation, specific examples detailing the synthesis of ethers from this compound are not extensively documented in the surveyed scientific literature.

General Reaction for Williamson Ether Synthesis:

This compound + Base → 2-Iodo-6-isopropylphenoxide

2-Iodo-6-isopropylphenoxide + Alkyl Halide → 2-Iodo-6-isopropylphenyl Ether

General Reaction for Fischer Esterification:

This compound + Carboxylic Acid (with Acid Catalyst) ⇌ 2-Iodo-6-isopropylphenyl Ester + Water

| Reaction Type | Reagents | Product Type |

| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide (R-X) | Phenolic Ether (Ar-O-R) |

| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Phenolic Ester (Ar-O-CO-R) |

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base | Phenolic Ester (Ar-O-CO-R) |

This table represents general methodologies for the synthesis of phenolic ethers and esters. Specific experimental data for this compound is not widely available in the reviewed literature.

Scaffold for Novel Aryl Derivatives via Carbon-Carbon and Carbon-Heteroatom Bond Formation

The iodine atom on the aromatic ring of this compound is a key feature that enables a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of novel aryl derivatives.

Carbon-Carbon Bond Formation:

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.govkhanacademy.org This method is highly valuable for the synthesis of arylalkynes. While a powerful tool, specific applications of the Sonogashira coupling to this compound are not extensively reported. wikipedia.orgnih.govkhanacademy.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govbyjus.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govbyjus.com A systematic investigation of the Suzuki-Miyaura coupling of various halophenols has been conducted, providing a framework for its potential application to this compound. nih.gov

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This method would allow for the introduction of various amino groups at the 2-position of the phenol, leading to a range of N-aryl derivatives. The development of this reaction has significantly expanded the possibilities for synthesizing aryl amines under relatively mild conditions. wikipedia.org

| Coupling Reaction | Coupling Partner | Bond Formed | Product Class |

| Sonogashira Coupling | Terminal Alkyne | C-C | Arylalkynes |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | C-C | Biaryls, Aryl Alkenes |

| Buchwald-Hartwig Amination | Amine | C-N | Aryl Amines |

This table outlines common cross-coupling reactions applicable to aryl iodides. Specific examples involving this compound are not prevalent in the surveyed literature.

Synthesis of Structurally Modified this compound Derivatives

Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic ring or by modifying the existing isopropyl side chain.

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho- and para-directing substituent. jk-sci.combyjus.com Given that the ortho positions are already occupied, electrophilic substitution would be expected to occur primarily at the para position (C4) and to a lesser extent at the other meta position (C5). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. jk-sci.combyjus.com However, the specific conditions and outcomes for such reactions on this compound would need to be experimentally determined, as detailed literature on this specific substrate is scarce. For instance, the nitration of some isopropyl-substituted phenols has been shown to sometimes result in nitrodeisopropylation, where the isopropyl group is replaced by a nitro group. rsc.org

Stereoselective Modification of the Isopropyl Side Chain

The stereoselective modification of the isopropyl side chain of this compound represents a synthetic challenge. Direct C-H functionalization of the isopropyl group in a stereoselective manner is a complex transformation. While general methods for stereoselective reactions exist, their application to the isopropyl group of this specific phenol is not well-documented. libretexts.org Research into the stereoselectivity of reactions involving phenols often focuses on the creation of stereocenters during coupling reactions or the influence of existing stereocenters on reaction outcomes, rather than the direct modification of an existing achiral side chain. libretexts.org

Preparation of Isotopically Labeled Compounds for Mechanistic Probes and Tracers

Isotopically labeled compounds are invaluable tools in chemical and biomedical research for elucidating reaction mechanisms and for use as tracers in metabolic studies. nih.govnih.gov The synthesis of isotopically labeled this compound could involve the incorporation of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C).

The introduction of deuterium or tritium could potentially be achieved through methods such as acid- or base-catalyzed exchange of the phenolic proton or by using deuterated or tritiated reagents in the synthesis of the isopropyl group. For example, the synthesis of deuterium- and tritium-labeled 6-beta-bromopenicillanic acid has been described, involving refluxing in the presence of deuterated or tritiated water. nih.gov

The synthesis of carbon-13 or carbon-14 labeled compounds often involves using a labeled starting material in the synthetic sequence. nih.govnih.gov For instance, a labeled isopropyl group could be introduced via a Friedel-Crafts alkylation of a suitable phenol precursor using a labeled isopropylating agent. Alternatively, late-stage labeling methods are emerging as powerful tools for introducing carbon isotopes into complex molecules. nih.gov However, specific protocols for the isotopic labeling of this compound are not described in the available literature.

| Isotope | Potential Labeling Strategy |

| Deuterium (²H) / Tritium (³H) | Exchange of phenolic proton; Use of labeled reagents in synthesis. |

| Carbon-13 (¹³C) / Carbon-14 (¹⁴C) | Use of labeled starting materials (e.g., labeled isopropylating agent); Late-stage labeling methodologies. |

This table presents general strategies for isotopic labeling. Specific procedures for this compound have not been detailed in the reviewed scientific literature.

Development of Novel Reagents and Catalysts Based on the this compound Scaffold

The strategic positioning of the iodine atom and the sterically demanding isopropyl group on the phenol ring of this compound makes it an intriguing scaffold for the development of novel reagents and catalysts. The inherent functionalities of this molecule—the reactive carbon-iodine bond, the acidic phenolic hydroxyl group, and the bulky alkyl substituent—provide multiple points for modification and elaboration into sophisticated chemical tools. Researchers have begun to explore the potential of this and structurally related iodo-aromatic scaffolds in the realm of asymmetric catalysis and the design of specialized reagents.

A significant area of development lies in the synthesis of chiral organoiodine catalysts. The core concept involves the attachment of a chiral auxiliary to the iodo-aromatic framework. The iodine atom can then be oxidized to a hypervalent state, creating a chiral oxidizing agent capable of mediating enantioselective transformations. While direct utilization of the this compound scaffold is an emerging area, the principles are well-demonstrated with analogous structures.

One notable example is the synthesis of a chiral organoiodine catalyst based on a 2-iodo-1,3-phenylene backbone. researchgate.netresearchgate.net This catalyst was designed for enantioselective oxidative dearomatization reactions. The synthesis involves the derivatization of the iodo-aromatic core with chiral amino alcohols, resulting in a complex and highly organized structure. The chirality is introduced through (S)-2-amino-1-propanol, which is then further functionalized. The resulting catalyst, N,N'‐(2S,2'S')‐(2‐Iodo‐1,3‐phenylene) bis(oxy)bis(propane‐2,1‐diyl)bis(2,4,6‐trimethylbenzamide), has proven effective in mediating highly enantioselective oxidative dearomatization of naphthol derivatives. researchgate.net This approach highlights the potential of using substituted iodophenol-type structures as a foundational element in the design of powerful asymmetric catalysts. researchgate.net

The development of such catalysts underscores a modern approach in organic synthesis where the reagent or catalyst is meticulously designed to control the stereochemical outcome of a reaction. The this compound scaffold, with its specific steric and electronic properties, presents a promising platform for creating a new generation of these tailored chemical tools. The bulky isopropyl group, for instance, could play a crucial role in enhancing enantioselectivity by creating a well-defined chiral pocket around the active catalytic center.

The following table summarizes the key findings related to the development of a chiral organoiodine catalyst based on a scaffold structurally related to this compound, demonstrating the potential of this class of compounds in asymmetric catalysis.

| Catalyst Structure | Target Reaction | Substrate Scope | Key Findings |

| N,N'‐(2S,2'S')‐(2‐Iodo‐1,3‐phenylene) bis(oxy)bis(propane‐2,1‐diyl)bis(2,4,6‐trimethylbenzamide) | Enantioselective oxidative dearomatization | 2-Naphthol (B1666908) derivatives, 1-Naphthol (B170400) derivatives | Achieved excellent enantioselectivities for the dearomatization of 2-naphthol derivatives. Also effective for 1-naphthol derivatives, which were previously challenging substrates. The product could be transformed into a highly functionalized spirolactone with high yield and stereoselectivity. researchgate.net |

Further research into the derivatization of the this compound scaffold is anticipated to yield novel reagents and catalysts with unique reactivity and selectivity profiles, contributing to the expanding toolbox of synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.